molecular formula C14H14N2O2S B5985671 N-[2-(acetylamino)phenyl]-2-(2-thienyl)acetamide

N-[2-(acetylamino)phenyl]-2-(2-thienyl)acetamide

Cat. No. B5985671
M. Wt: 274.34 g/mol
InChI Key: UXCCHHBYAWSLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-2-(2-thienyl)acetamide, commonly known as acetamiprid, is a neonicotinoid insecticide that is widely used in agriculture and horticulture. It is a systemic insecticide that acts on the nervous system of insects, leading to paralysis and death. Acetamiprid is effective against a wide range of insect pests, including aphids, whiteflies, thrips, and leafhoppers.

Mechanism of Action

Acetamiprid acts on the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects. It binds to the receptor and causes overstimulation, leading to paralysis and death. Acetamiprid has a higher affinity for insect nAChRs than for mammalian nAChRs, which makes it selective and less toxic to mammals.
Biochemical and Physiological Effects:
Acetamiprid can affect the metabolism and detoxification systems of insects. It can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Acetamiprid can also induce oxidative stress and affect the antioxidant defenses of insects.

Advantages and Limitations for Lab Experiments

Acetamiprid is a useful tool for studying the nervous system of insects and the mode of action of insecticides. It is relatively selective and less toxic to mammals, which makes it safer to use in laboratory experiments. However, acetamiprid can also affect non-target organisms, such as bees and other pollinators, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on acetamiprid. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is the study of the effects of acetamiprid on beneficial insects, such as predators and parasitoids, that can help control pest populations. Finally, there is a need for more research on the environmental fate of acetamiprid and its potential impacts on ecosystems.

Synthesis Methods

Acetamiprid can be synthesized by reacting 2-chloro-5-chloromethylpyridine with 2-acetylaminoacetophenone in the presence of potassium carbonate and copper powder. The reaction takes place under reflux in acetonitrile, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

Acetamiprid has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in field trials to control insect pests in crops such as cotton, tobacco, and vegetables. Acetamiprid has also been used in laboratory experiments to study its mode of action, toxicity, and environmental fate.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10(17)15-12-6-2-3-7-13(12)16-14(18)9-11-5-4-8-19-11/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCCHHBYAWSLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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